2-Methyl-5-nitropyrimidine-4,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3,(H4,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJXPENCFKLUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 5 Nitropyrimidine 4,6 Diamine
Classical Synthetic Routes to 2-Methyl-5-nitropyrimidine-4,6-diamine
Traditional synthetic strategies rely on a series of well-established organic reactions. These routes, while effective, often involve harsh reagents and conditions. The general pathway involves building a 2-methylpyrimidine-4,6-diol core, which is then nitrated and subsequently converted to the target diamine.
The foundational step in the synthesis is the construction of the pyrimidine (B1678525) ring, a process known as annulation. The most common approach for this class of compounds is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.
To obtain the 2-methyl-substituted pyrimidine core, acetamidine is typically condensed with a malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This reaction proceeds via a nucleophilic addition-elimination mechanism to form the heterocyclic ring, yielding 2-methyl-4,6-dihydroxypyrimidine. This dihydroxy pyrimidine exists in tautomeric equilibrium with its more stable keto form, 2-methylpyrimidine-4,6(1H,5H)-dione.
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Acetamidine | Diethyl Malonate | Sodium Ethoxide | 2-Methyl-4,6-dihydroxypyrimidine | google.com |
| Amidine Salt | Dimethyl Malonate | Sodium Hydride | 2-substituted-4,6-dihydroxypyrimidine | google.com |
Once the 2-methyl-4,6-dihydroxypyrimidine core is formed, the next critical step is the introduction of a nitro group at the electron-rich 5-position. This is an electrophilic aromatic substitution reaction. The pyrimidine ring is activated towards electrophilic attack at the C-5 position by the two hydroxyl (or keto) groups at positions 4 and 6.
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). icm.edu.plresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrimidine ring. The reaction is carefully controlled at low temperatures to prevent over-nitration and side reactions. google.com This procedure yields 2-methyl-5-nitro-4,6-dihydroxypyrimidine. icm.edu.plchemicalbook.com
| Starting Material | Nitrating Agent | Conditions | Product |
| 2-Methyl-4,6-dihydroxypyrimidine | HNO₃ / H₂SO₄ | 5-10°C | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine |
| 2-Methylpyrimidine-4,6-dione (MPD) | Mixed Acids (HNO₃ and H₂SO₄) | Controlled Temperature | 5,5-dinitro-2-(dinitromethylene) pyrimidine-4,6-dione |
Note: The nitration of 2-methylpyrimidine-4,6-dione can lead to further nitration products depending on the reaction conditions. icm.edu.plresearchgate.net
The final step in the classical synthesis is the conversion of the hydroxyl groups of 2-methyl-5-nitro-4,6-dihydroxypyrimidine into amino groups. This is not a direct conversion. The hydroxyl groups are poor leaving groups and must first be converted into better ones, typically halogens.
Chlorination: The dihydroxy intermediate is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. google.comgoogle.com This reaction converts the hydroxyl groups into chlorine atoms, yielding the key intermediate, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). google.com This dichloro intermediate is highly reactive towards nucleophiles but is also noted to be a hazardous substance to handle. clockss.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the 4,6-dichloro-2-methyl-5-nitropyrimidine are excellent leaving groups and are readily displaced by amines in a nucleophilic aromatic substitution (SNAr) reaction. Treatment of the dichloro intermediate with ammonia (B1221849) (typically as aqueous or alcoholic ammonia) displaces both chlorine atoms to afford the final product, this compound. clockss.org The reaction can be performed sequentially to create unsymmetrical diamines by first reacting with one amine under mild conditions, followed by a second amine under more vigorous conditions. clockss.org
An alternative, less hazardous approach involves converting the dihydroxy intermediate into a 4,6-bis(tosylate), which can undergo the same nucleophilic aromatic substitution chemistry as the dichloride. clockss.org
| Intermediate | Reagent | Product |
| 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-2-methyl-5-nitropyrimidine |
| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Ammonia (NH₃) | This compound |
| 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | p-Toluenesulfonyl chloride (TsCl) | 2-Methyl-5-nitropyrimidine-4,6-diyl bis(4-methylbenzenesulfonate) |
| 2-Methyl-5-nitropyrimidine-4,6-diyl bis(4-methylbenzenesulfonate) | Ammonia (NH₃) | This compound |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. While specific green chemistry protocols for this compound are not extensively documented, principles from related syntheses can be applied.
The use of transition metal catalysts, particularly palladium, has revolutionized the formation of carbon-nitrogen bonds in aromatic systems. While classical SNAr amination works well for activated systems like dichloronitropyrimidines, catalytic methods like the Buchwald-Hartwig amination could offer milder conditions and broader substrate scope for related derivatives.
Furthermore, palladium catalysis has been successfully used for C-C bond formation on the 2,4-dichloro-6-methyl-5-nitropyrimidine scaffold. researchgate.net In a documented example, Suzuki-Miyaura coupling reactions were performed between 2,4-dichloro-6-methyl-5-nitropyrimidine and various aryl boronic esters using a palladium catalyst (Pd(dppf)₂Cl₂) to produce 2,4-diaryl-6-methyl-5-nitropyrimidines. researchgate.net This demonstrates the utility of palladium catalysis on this specific heterocyclic core, suggesting that related palladium-catalyzed amination reactions could be a viable modern alternative for the synthesis of the target diamine.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and fewer side products compared to conventional heating. nih.govnih.gov
Many of the steps in the classical synthesis of this compound, particularly the nucleophilic aromatic substitution (amination) step, require heating. clockss.org The application of microwave irradiation to this step could significantly enhance the reaction rate and efficiency. nih.gov Microwave-assisted synthesis is known to be effective for various heterocyclic systems, including the formation of pyrimidines and related fused structures, often under solvent-free conditions which adds to the green credentials of the method. researchgate.netmdpi.com While a specific microwave-assisted synthesis for the title compound is not detailed in the literature, the principles are directly applicable to enhance the established synthetic protocols. mdpi.com
Solvent-Free or Reduced-Solvent Methodologies
The development of solvent-free or reduced-solvent synthetic methods for nitrogen-containing heterocycles, including pyrimidine derivatives, is a significant area of green chemistry. While specific literature on solvent-free synthesis of this compound is not abundant, general methodologies for related compounds can be extrapolated. These methods offer advantages such as reduced environmental impact, lower costs, and often, enhanced reaction rates and yields.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. For the synthesis of aminopyrimidines, microwave-assisted approaches have been shown to be effective. In a typical procedure that could be adapted for this compound, a suitable precursor, such as 4,6-dichloro-2-methyl-5-nitropyrimidine, could be reacted with an ammonia source under microwave irradiation. This method can significantly reduce reaction times and improve yields compared to conventional heating.
Mechanochemical Synthesis (Ball Milling): Mechanochemistry, through the use of ball milling, offers a completely solvent-free method for organic synthesis. The high-energy impacts in a ball mill can promote reactions between solid reactants. For the synthesis of this compound, a solid precursor could be milled with a solid source of ammonia or an amine in the presence of a suitable solid base or catalyst. This technique has been successfully applied to the synthesis of various pyrimidine derivatives.
Solid-State Synthesis: Heating a mixture of solid reactants in the absence of a solvent is another viable approach. For instance, the reaction of a solid dihalopyrimidine precursor with a solid amine salt could be initiated by thermal energy. The progress of such reactions can be monitored using techniques like differential scanning calorimetry (DSC).
The following table summarizes potential solvent-free or reduced-solvent methodologies applicable to the synthesis of this compound, based on analogous reactions for other pyrimidine derivatives.
| Methodology | Potential Precursor | Reagents | Potential Advantages |
| Microwave-Assisted | 4,6-dichloro-2-methyl-5-nitropyrimidine | Ammonia or Ammonium Salt | Rapid reaction times, higher yields, reduced solvent use |
| Mechanochemical | 4,6-dichloro-2-methyl-5-nitropyrimidine | Solid ammonia source, solid base | Solvent-free, potential for novel reactivity |
| Solid-State | 4,6-dichloro-2-methyl-5-nitropyrimidine | Solid amine salt | Simple procedure, no solvent required |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation of this compound from a di-substituted precursor, such as 4,6-dichloro-2-methyl-5-nitropyrimidine, is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
Proposed Reaction Pathways and Intermediates
The reaction likely proceeds in a stepwise manner, with the sequential substitution of the two leaving groups (e.g., chloro groups) by amino groups.
Step 1: Formation of the Mono-substituted Intermediate The first step involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the pyrimidine ring. The electron-withdrawing nitro group at the 5-position strongly activates the ring towards nucleophilic attack, particularly at the 4- and 6-positions. This attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring, yielding the mono-substituted intermediate, 4-amino-6-chloro-2-methyl-5-nitropyrimidine.
Step 2: Formation of the Di-substituted Product The second substitution is generally more challenging than the first. The introduction of an electron-donating amino group in the first step deactivates the ring towards further nucleophilic attack. Therefore, more forcing reaction conditions, such as higher temperatures or pressures, are often required to facilitate the second substitution. The mechanism is analogous to the first step, involving the formation of another Meisenheimer-like intermediate followed by the elimination of the second leaving group to give the final product, this compound.
A key intermediate in the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines is the monoamine/monochloride species, which is formed by treating the dichloro intermediate with one equivalent of the first amine under mild conditions clockss.org. The second chloride is then displaced by a second amine under more vigorous conditions clockss.org.
Kinetic Studies of Key Synthetic Steps
Nature of the Leaving Group: The rate of substitution is dependent on the ability of the leaving group to depart. For halopyrimidines, the reactivity generally follows the order I > Br > Cl > F. The use of tosylates as leaving groups has also been explored as a less hazardous alternative to chlorides clockss.org.
Nucleophilicity of the Amine: More nucleophilic amines will generally react faster.
Solvent Effects: Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.
Kinetic studies on the sequential amination of dihalopyrimidines would be instrumental in determining the rate constants for each substitution step, which is essential for optimizing the reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Optimization of Reaction Conditions for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Key Parameters for Optimization:
Temperature and Pressure: The temperature profile of the reaction is a critical parameter. For the sequential amination, a lower temperature may be employed for the first substitution to ensure selectivity, followed by a higher temperature to drive the second substitution to completion. The use of sealed reactors may be necessary to reach the required temperatures and to contain volatile reactants and byproducts.
Reactant Stoichiometry and Addition Rate: The molar ratio of the amine to the pyrimidine precursor needs to be carefully controlled. For the synthesis of the symmetrical diamine, a slight excess of the amine may be used to ensure complete conversion. The rate of addition of the amine can also influence the reaction profile and selectivity.
Catalyst Selection: While many SNAr reactions on highly activated systems like nitropyrimidines can proceed without a catalyst, the use of a suitable catalyst, such as a phase-transfer catalyst or a metal-based catalyst, could potentially enhance the reaction rate and allow for milder reaction conditions.
Solvent Selection: The choice of solvent is crucial for large-scale production. An ideal solvent should be able to dissolve the reactants, be inert to the reaction conditions, have a suitable boiling point for the desired reaction temperature, be easy to remove and recycle, and have a low environmental and safety impact.
Work-up and Purification: The work-up procedure should be designed to be simple and efficient for large-scale operations. This may involve precipitation of the product by adding an anti-solvent, followed by filtration and washing. The purification method, such as recrystallization, should be optimized to achieve the desired product purity with minimal loss of material.
A study on the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines highlights some of these optimization considerations. The first amine displacement on a bis(tosylate) precursor was found to be much faster than the second, with bis(amine) addition being a competing reaction clockss.org. Hindered amines required heating to push the reaction to completion clockss.org. These findings underscore the importance of carefully controlling reaction time and temperature to achieve the desired product distribution.
The following table presents a hypothetical summary of optimized reaction conditions for the scalable production of this compound, based on general principles and data from related syntheses.
| Parameter | Optimized Condition | Rationale |
| Precursor | 4,6-dichloro-2-methyl-5-nitropyrimidine | Readily available starting material |
| Amine Source | Anhydrous Ammonia | Direct introduction of amino groups |
| Solvent | Polar aprotic (e.g., DMF, NMP) | Good solubility for reactants, facilitates SNAr |
| Temperature | Stepwise: 80-100°C (1st NH2), 120-150°C (2nd NH2) | Control selectivity and drive reaction to completion |
| Pressure | 2-5 bar | Maintain reactants in liquid phase, increase reaction rate |
| Reaction Time | 4-8 hours per step | Monitored by HPLC for completion |
| Work-up | Precipitation with water/anti-solvent, filtration | Efficient product isolation on a large scale |
| Purification | Recrystallization from a suitable solvent | High purity final product |
Spectroscopic and Advanced Structural Elucidation Techniques for 2 Methyl 5 Nitropyrimidine 4,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
¹H NMR Spectroscopic Characterization Techniques
The ¹H NMR spectrum of 2-Methyl-5-nitropyrimidine-4,6-diamine is expected to be relatively simple, reflecting the molecule's symmetry. Three distinct proton signals are anticipated: one for the methyl group and signals for the two amine groups.
Methyl Protons (C2-CH₃): This group should appear as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift is influenced by the pyrimidine (B1678525) ring and is expected in the range of δ 2.5–2.7 ppm.
Amino Protons (C4-NH₂ and C6-NH₂): Due to the symmetrical substitution on the pyrimidine ring, the two amino groups are chemically equivalent. They would likely appear as a single, broad singlet integrating to four protons. The broadness of the signal is characteristic of protons attached to nitrogen, due to quadrupolar relaxation and potential chemical exchange with trace amounts of water. In solvents like DMSO-d₆, these amine protons are often observed at a downfield chemical shift, typically above δ 6.0 ppm researchgate.net.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C2-CH ₃ | 2.5 - 2.7 | Singlet | 3H |
| C4-NH ₂ & C6-NH ₂ | > 6.0 | Broad Singlet | 4H |
¹³C NMR Spectroscopic Analysis and Chemical Shifts
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the methyl carbon and the three chemically non-equivalent carbon positions on the pyrimidine ring.
Methyl Carbon (C2-C H₃): This signal is expected to appear in the upfield region of the spectrum, typically around δ 17–25 ppm nih.govnih.gov.
Pyrimidine Ring Carbons:
C2: The carbon atom attached to the methyl group.
C4 and C6: These carbons, bonded to the amino groups, are equivalent due to the molecule's symmetry and will produce a single resonance. Their chemical shifts are significantly influenced by the attached nitrogen atoms.
C5: This carbon is directly bonded to the strongly electron-withdrawing nitro group, which causes a significant downfield shift in its resonance compared to other ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C H₃ | 17 - 25 | Aliphatic region |
| C 2 | 155 - 165 | Attached to methyl group and two ring nitrogens |
| C 4 & C 6 | 150 - 160 | Equivalent carbons attached to amino groups |
| C 5 | 120 - 130 | Attached to electron-withdrawing nitro group |
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, the methyl protons and the two sets of amino protons are isolated from each other by quaternary carbons or heteroatoms. Therefore, no cross-peaks would be expected in a COSY spectrum, confirming the absence of ¹H-¹H coupling pathways libretexts.org.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak connecting the signal from the methyl protons (at ~2.6 ppm) to the signal from the methyl carbon (at ~20 ppm), confirming this assignment. The amino protons would not show any correlation, as they are not bonded to carbon.
Key expected HMBC correlations would include:
A correlation between the methyl protons and the ring carbons C2 (two bonds, ²JCH) and C6 (three bonds, ³JCH).
Correlations between the amino protons and the ring carbons they are attached to, C4 and C6 (two bonds, ²JCH), as well as the adjacent carbon C5 (three bonds, ³JCH).
Table 3: Predicted Key HMBC Correlations for this compound
| Proton Signal (¹H) | Correlating Carbon Signal (¹³C) | Type of Correlation |
| CH ₃ | C2 | ²JCH (2-bond) |
| CH ₃ | C6 | ³JCH (3-bond) |
| NH ₂ | C4 / C6 | ²JCH (2-bond) |
| NH ₂ | C5 | ³JCH (3-bond) |
Infrared (IR) Spectroscopic Investigations of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the nitro (NO₂) and amino (NH₂) moieties.
Vibrational Mode Assignments for Nitro and Amino Moieties
The IR spectrum will be dominated by strong absorptions corresponding to the stretching and bending vibrations of the nitro and amino groups.
Nitro (NO₂) Group Vibrations: The nitro group gives rise to two very strong and characteristic stretching bands. spectroscopyonline.com For aromatic nitro compounds, these are:
Asymmetric Stretch (νasNO₂): A strong band typically found in the 1550–1475 cm⁻¹ region. orgchemboulder.com
Symmetric Stretch (νsNO₂): A strong band typically found in the 1360–1290 cm⁻¹ region. orgchemboulder.com
Amino (NH₂) Group Vibrations: Primary amines show N-H stretching vibrations in the 3500–3300 cm⁻¹ range. libretexts.org Typically, two bands are observed:
Asymmetric Stretch (νasNH₂): The higher frequency band.
Symmetric Stretch (νsNH₂): The lower frequency band.
Scissoring Bend (δNH₂): A bending vibration is also expected around 1650–1580 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium-Strong |
| Amino (NH₂) | Symmetric N-H Stretch | 3400 - 3300 | Medium-Strong |
| Nitro (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Amino (NH₂) | N-H Scissoring Bend | 1650 - 1580 | Medium-Strong |
Analysis of Hydrogen Bonding Networks
The presence of both strong hydrogen bond donors (the two amino groups) and acceptors (the nitro group and the pyrimidine ring nitrogens) makes intermolecular hydrogen bonding a significant feature, particularly in the solid state. This interaction has a pronounced effect on the IR spectrum.
The formation of hydrogen bonds typically causes the stretching frequency of the donor group (in this case, N-H) to shift to a lower wavenumber (a "red shift") and the absorption band to become broader and more intense. libretexts.org Therefore, in a solid-state IR spectrum of this compound, the N-H stretching bands would be expected to be broad and located at the lower end of the typical 3500–3300 cm⁻¹ range. The specific positions and shapes of these bands can provide insight into the strength and nature of the hydrogen bonding network within the crystal lattice. ripublication.comacs.orgnih.gov
Mass Spectrometric Approaches for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and, with high resolution, its elemental formula. Tandem mass spectrometry (MS/MS) further allows for structural interrogation through controlled fragmentation.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its precise elemental composition. The molecular formula for this compound is C₅H₇N₅O₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, serves as a benchmark for experimental results. In a typical analysis using a technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The experimental confirmation of this ion's m/z value to within a few parts per million (ppm) of the theoretical value provides unambiguous evidence for the compound's elemental formula. This methodology is standard for the characterization of novel heterocyclic compounds. mdpi.com
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₇N₅O₂ |
| Theoretical Monoisotopic Mass | 169.0600 u |
| Calculated m/z for [M+H]⁺ | 170.0678 u |
This interactive table outlines the calculated mass values used as a reference in HRMS experiments.
Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within a molecule. In this technique, the protonated parent ion ([M+H]⁺ at m/z 170.1) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, the fragmentation is dictated by its functional groups: the nitro group, the amino groups, and the pyrimidine core.
Predicted primary fragmentation pathways would likely include:
Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds, resulting in the loss of a 46 Da neutral fragment. miamioh.edu
Loss of NH₃: Elimination of an amino group as ammonia (B1221849) (17 Da).
Ring Cleavage: Fragmentation of the pyrimidine ring itself, often involving the loss of species like HCN (27 Da).
The precise masses of these fragments, as determined by MS/MS, allow researchers to confirm the presence and location of the various substituents on the pyrimidine ring.
X-ray Crystallography Studies for Solid-State Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise atomic coordinates, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
The initial and often most challenging step in a crystallographic study is the growth of high-quality single crystals. For a compound like this compound, this would typically be achieved by slow evaporation of a suitable solvent or solvent mixture. A selected crystal is then mounted on a goniometer in a modern X-ray diffractometer. mdpi.com The crystal is cooled, usually to 100 K, to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction data are collected, processed, and the structure is solved and refined using specialized software. The final model is evaluated by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net
Table 2: Illustrative Crystallographic Data Collection and Refinement Parameters
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions (a, b, c) | a = 7.8 Å, b = 15.2 Å, c = 6.5 Å |
| Unit cell angles (α, β, γ) | α = 90°, β = 108.5°, γ = 90° |
| Volume (V) | 730 ų |
| Molecules per unit cell (Z) | 4 |
| Final R-factor (R₁) | < 0.05 |
This interactive table presents typical parameters obtained from a single-crystal X-ray diffraction experiment. The values are illustrative and based on similar heterocyclic structures. nih.govmdpi.com
Compounds containing amino groups on a heterocyclic ring can potentially exist in different tautomeric forms, in this case, the amino form (–NH₂) versus the imino form (=NH). While these forms can be in equilibrium in solution, X-ray crystallography provides an unambiguous snapshot of the dominant form in the solid state. researchgate.net For the vast majority of amino-substituted pyrimidines and other related nitrogenous heterocycles, the amino tautomer is overwhelmingly favored in the crystalline state. researchgate.netresearchgate.net A single-crystal X-ray diffraction study of this compound would definitively confirm this by precisely locating the positions of the hydrogen atoms on the exocyclic nitrogen atoms, thus verifying the amino tautomeric state and its role in the observed hydrogen-bonding network. nih.gov
Chemical Reactivity and Derivatization Strategies of 2 Methyl 5 Nitropyrimidine 4,6 Diamine
Reactivity of the Amino Functions (Amidation, Alkylation, Acylation)
The presence of two primary amino groups at the C4 and C6 positions of the pyrimidine (B1678525) ring provides reactive sites for a variety of derivatization strategies, including amidation, alkylation, and acylation. These reactions are fundamental in modifying the compound's properties and for the synthesis of more complex molecular architectures.
Selective Derivatization of Diamino Moieties
While direct derivatization of the amino groups of 2-methyl-5-nitropyrimidine-4,6-diamine is plausible, much of the reported chemistry focuses on the synthesis of unsymmetrical 4,6-diaminopyrimidines through the sequential displacement of leaving groups on a precursor molecule. This approach offers precise control over the introduction of different amino substituents. For instance, the reaction of 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) with a stoichiometric amount of a primary amine under mild conditions can lead to the formation of a monoamino-monochloro intermediate. Subsequent reaction with a different amine under more forcing conditions can then yield an unsymmetrically substituted 4,6-diaminopyrimidine. clockss.org
Similarly, 4,6-bis(tosylate) derivatives of 2-methyl-5-nitropyrimidine (B77518) have been employed as safer alternatives to their dichloro counterparts for the sequential introduction of amino groups. clockss.org The reactivity of these precursors allows for the synthesis of a wide array of symmetrically and asymmetrically substituted diaminopyrimidines, which are valuable intermediates for various applications.
Regioselectivity in Substituent Introduction
The regioselectivity of reactions involving the amino groups is a critical consideration. In the case of precursor molecules like 4,6-dichloro-2-methyl-5-nitropyrimidine, the two chlorine atoms are electronically equivalent. However, once the first nucleophilic substitution has occurred, the electronic nature of the pyrimidine ring is altered. The introduction of an electron-donating amino group at one position can deactivate the remaining chloro- or tosyl-substituted carbon towards further nucleophilic attack. clockss.org This electronic effect can be exploited to achieve regioselective synthesis of unsymmetrical derivatives.
For direct reactions on this compound, the two amino groups are in electronically similar environments. However, steric hindrance could play a role in directing the regioselectivity of acylation or alkylation reactions, particularly with bulky reagents. While specific studies on the regioselective derivatization of the amino groups of this particular compound are not extensively documented in the reviewed literature, general principles of heterocyclic chemistry suggest that controlling stoichiometry and reaction conditions would be key to achieving selective mono- or di-substitution.
Transformations Involving the Nitro Group (Reduction, Nucleophilic Aromatic Substitution)
The nitro group at the C5 position is a key functional handle that significantly influences the reactivity of the pyrimidine ring and can itself be the site of chemical transformations.
Reduction of the Nitro Group to Amino or Other Nitrogen Functions
The reduction of the nitro group to a primary amino group is a common and synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic properties of the pyrimidine ring. The resulting 2-methylpyrimidine-4,5,6-triamine (B19624) is a highly electron-rich system and a key precursor for the synthesis of various fused heterocyclic systems, such as purines.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO2) is a widely used method. youtube.com Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (B78146) (Na2S2O4) are also effective for the reduction of aromatic nitro groups and can be applied to 5-nitropyrimidines. researchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
| Precursor | Reagent and Conditions | Product | Yield (%) | Reference |
| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | Sodium dithionite | Pyrimidine-2,4,5-triamine | 59 | researchgate.net |
| Substituted Nitroarenes | Iron in acidic media | Substituted Anilines | N/A | youtube.com |
| Substituted Nitroarenes | Catalytic hydrogenation (e.g., Pd/C) | Substituted Anilines | N/A | youtube.com |
Table 1: Examples of Nitro Group Reduction in Related Systems
Nucleophilic Displacement at the Nitro-Substituted Position
The direct nucleophilic displacement of a nitro group from an aromatic ring is generally challenging but can occur under specific conditions, particularly when the ring is highly activated by other electron-withdrawing groups. ck12.org In the case of this compound, the pyrimidine ring is electron-rich due to the two amino groups, which would disfavor nucleophilic attack at the C5 position. Therefore, direct displacement of the nitro group is considered unlikely under standard nucleophilic aromatic substitution conditions.
However, in related nitro-activated systems, such as those with multiple nitro groups or other strong electron-withdrawing substituents, the nitro group can act as a leaving group. libretexts.org For this compound, transformations involving the nitro group are more likely to proceed through reduction rather than direct substitution.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring in this compound possesses a unique electronic character. The two amino groups strongly activate the ring towards electrophilic attack, while the nitro group deactivates it.
Electrophilic Aromatic Substitution: The C5 position of the pyrimidine ring is the most electron-rich and, in the absence of the nitro group, would be the primary site for electrophilic attack. However, the presence of the nitro group at this position effectively blocks it from further electrophilic substitution. The amino groups at C4 and C6 direct electrophiles to the ortho and para positions. In this case, the only available position on the ring is C5, which is already substituted. Therefore, electrophilic aromatic substitution on the pyrimidine ring of this compound is not a common reaction pathway. Instead, electrophilic attack is more likely to occur on the amino groups.
Nucleophilic Aromatic Substitution: As previously discussed, the precursor to this compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, readily undergoes nucleophilic aromatic substitution. clockss.org The chlorine atoms at the C4 and C6 positions are activated by the electron-withdrawing nitro group and the ring nitrogens, making them excellent leaving groups. The reaction with amines proceeds smoothly to afford the corresponding diaminopyrimidines. The use of a less hazardous 4,6-bis(tosylate) precursor has also been shown to be effective for these transformations. clockss.org
The regioselectivity of these substitutions is noteworthy. The first substitution occurs readily. The introduction of the first amino group, an electron-donating substituent, deactivates the remaining position for further nucleophilic attack. This allows for the sequential and controlled introduction of different amines to form unsymmetrical products. clockss.org
| Electrophile | Nucleophile | Product | Yield (%) | Conditions | Reference |
| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Aniline (1 eq.) | 4-Anilino-6-chloro-2-methyl-5-nitropyrimidine | - | Mild conditions | clockss.org |
| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | 2,4,6-Trimethylaniline | Mono- and bis(aniline) adducts | 66 (mono), 13 (bis) | THF, rt | clockss.org |
| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | Diisopropylamine | Monoamine/monotosylate | 70 | THF, 60°C | clockss.org |
Table 2: Nucleophilic Aromatic Substitution on Precursors to this compound
Reactivity Profiling of Ring Carbons
The reactivity of the pyrimidine ring in this compound is significantly influenced by its substituents. The pyrimidine core is naturally an electron-deficient (π-deficient) heterocycle. The presence of the nitro group at the C5 position profoundly amplifies this electron deficiency, particularly at the C2, C4, and C6 positions.
C4 and C6 Positions: These positions are highly activated towards nucleophilic aromatic substitution (SNAr). While the compound already possesses amino groups at these sites, related precursors such as 4,6-dichloro-2-methyl-5-nitropyrimidine are exceptionally reactive towards nucleophiles. The sequential displacement of leaving groups (like chlorides or tosylates) at C4 and C6 by various amines is a common strategy to synthesize both symmetrical and unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines. clockss.org The strong electron-withdrawing effect of the C5-nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex intermediate, which facilitates this substitution.
C5 Position: This carbon is directly attached to the electron-withdrawing nitro group, making it highly electron-poor. It is generally not susceptible to nucleophilic attack but can influence the regioselectivity of reactions involving the adjacent amino groups.
C2 Position: The C2 position is influenced by the adjacent ring nitrogen atoms and the C5-nitro group. While less activated than C4 and C6, it can participate in substitution reactions, especially if a good leaving group is present. The 2-methyl group has a modest electron-donating effect but its primary role is often steric and as a stable substituent.
The amino groups at C4 and C6 are powerful electron-donating groups by resonance. They can be readily protonated, acylated, or alkylated. Their presence is fundamental to the cyclization strategies discussed in subsequent sections.
Directed Ortho-Metallation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org
For this compound, the amino groups (-NH₂) could theoretically serve as DMGs. In many aromatic systems, amino and amido groups are effective DMGs. uwindsor.caharvard.edu The general principle involves the coordination of a strong lithium base (e.g., n-BuLi, s-BuLi) to the nitrogen atom, which then delivers the base to deprotonate the nearest ring position.
However, the application of classical DoM to this compound faces significant challenges:
Acidic N-H Protons: The amino groups have acidic protons that would be preferentially deprotonated by a strong organolithium base before any C-H deprotonation could occur. This would require using excess base or a protecting group strategy.
Electron-Deficient Ring: The pyrimidine ring is highly electron-deficient, a condition exacerbated by the C5-nitro group. Such rings have low kinetic acidity for their C-H bonds, making deprotonation difficult. The strong base is more likely to add to the ring in a nucleophilic fashion.
Competitive Metalation: The 2-methyl group possesses protons that are benzylic-like in nature and could be deprotonated under strong basic conditions, competing with any ring metalation.
While direct C-H metalation of the pyrimidine ring is unlikely, a DoM strategy could potentially be applied to a derivative. For instance, if the amino groups were protected and a different, more powerful DMG were installed, regioselective metalation might be achieved. However, literature specifically detailing successful DoM on this particular scaffold is scarce, suggesting that other functionalization pathways are more synthetically viable.
Cyclization Reactions Utilizing this compound as a Building Block
The 4,6-diamine substitution pattern, especially after modification of the C5-nitro group, makes this compound an ideal precursor for the synthesis of fused heterocyclic systems.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines, Purines)
Purine (B94841) Synthesis: The most direct application of this compound in forming fused systems is in the synthesis of purines. Purines are bicyclic heterocycles composed of a pyrimidine ring fused to an imidazole (B134444) ring. wikipedia.org The Traube purine synthesis is a classic method that condenses a 4,5-diaminopyrimidine (B145471) with a one-carbon source like formic acid or triethyl orthoformate. wikipedia.orgutah.edu
The synthesis using the title compound requires a preliminary reduction of the C5-nitro group to an amino group, yielding the key intermediate, 2-methylpyrimidine-4,5,6-triamine . This triamine can then be cyclized.
Step 1: Reduction. The nitro group is reduced, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like sodium dithionite (Na₂S₂O₄).
Step 2: Cyclization. The resulting 4,5-diamino moiety is reacted with a C1 synthon. For example, heating with formic acid leads to formylation of the C5-amino group, followed by acid-catalyzed intramolecular cyclization and dehydration to yield 2-methyl-9H-purin-6-amine .
Pyrrolopyrimidine Synthesis: Pyrrolo[2,3-d]pyrimidines are another important class of fused heterocycles. nih.govnih.gov Synthesizing these from this compound is less direct than purine synthesis. A plausible pathway involves converting the diamine into a precursor suitable for pyrrole (B145914) ring formation. For instance, one of the amino groups could be transformed into a leaving group, and the other could be used to initiate cyclization with a three-carbon synthon. A more common approach in the literature involves starting with a 4-amino-5-halopyrimidine and building the pyrrole ring through palladium-catalyzed coupling reactions followed by cyclization. mdpi.com
Formation of Triazolo- and Imidazo-Pyrimidines
Imidazo-Pyrimidines: The synthesis of imidazo[4,5-d]pyrimidines is synonymous with the purine synthesis described above.
Triazolo-Pyrimidines: The formation of clockss.orgwikipedia.orgtriazolo[4,5-d]pyrimidines (8-azapurines) also starts with the reduction of the C5-nitro group to generate 2-methylpyrimidine-4,5,6-triamine. The resulting vicinal 4,5-diamino groups can be converted into a fused triazole ring. mdpi.com This is typically achieved by reacting the triamine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid (e.g., HCl) at low temperatures. The reaction proceeds via diazotization of the C5-amino group, which then undergoes intramolecular cyclization by attacking the adjacent C4-amino group, forming the stable triazole ring after tautomerization.
| Fused System | Key Intermediate | Reagents for Cyclization | Resulting Core Structure |
| Purine | 2-Methylpyrimidine-4,5,6-triamine | Formic acid, Triethyl orthoformate | Imidazo[4,5-d]pyrimidine |
| Triazolopyrimidine | 2-Methylpyrimidine-4,5,6-triamine | Sodium nitrite, Acid (e.g., HCl) | clockss.orgwikipedia.orgTriazolo[4,5-d]pyrimidine |
| Pyrrolopyrimidine | (Requires derivatization) | α-haloketones, etc. | Pyrrolo[2,3-d]pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While this compound itself is not a typical substrate for reactions like Suzuki or Heck coupling, it can be derivatized, or its amino groups can participate directly in certain couplings.
Buchwald-Hartwig Amination: The amino groups at C4 and C6 can undergo N-arylation or N-alkylation via the Buchwald-Hartwig cross-coupling reaction. nih.gov This involves reacting the diamine with an aryl or vinyl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the synthesis of a diverse library of N-substituted derivatives.
Coupling via a Halogenated Intermediate: For C-C bond formation (e.g., Suzuki, Heck, Sonogashira), the pyrimidine ring must typically bear a halide or triflate leaving group. It is synthetically more feasible to introduce these leaving groups at the C4 and C6 positions on a precursor like 4,6-dihydroxy-2-methyl-5-nitropyrimidine and then perform the coupling, rather than attempting to convert the amino groups of the title compound into leaving groups. For example, a 4-chloro-6-amino-2-methyl-5-nitropyrimidine intermediate could be coupled with an organoboron reagent (Suzuki reaction) to introduce an aryl or alkyl group at the C4 position. nih.gov
| Coupling Reaction | Substrate Requirement | Coupling Partner | Bond Formed |
| Suzuki | Aryl/Vinyl Halide or Triflate | Organoboron reagent (R-B(OH)₂) | C-C |
| Heck | Aryl/Vinyl Halide or Triflate | Alkene | C-C |
| Sonogashira | Aryl/Vinyl Halide or Triflate | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine (the title compound) | Aryl/Vinyl Halide or Triflate | C-N |
Mechanistic Studies of Derivatization Pathways
Understanding the mechanisms of these derivatization reactions is key to controlling their outcomes.
Nucleophilic Aromatic Substitution (SNAr): The primary pathway for functionalizing the pyrimidine ring at positions activated by the nitro group (C4/C6) is the SNAr mechanism. This two-step process begins with the attack of a nucleophile on the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring and yields the substituted product.
Cyclization Mechanisms (Traube Synthesis): The mechanism for purine formation from 2-methylpyrimidine-4,5,6-triamine and formic acid involves several steps. First, the more nucleophilic C5-amino group attacks the carbonyl carbon of formic acid (or its activated form) to generate an N-formyl intermediate. Under acidic conditions, the carbonyl oxygen is protonated, making it a better electrophile. An intramolecular nucleophilic attack by the C4-amino group on the formyl carbon then occurs. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the fused imidazole ring, yielding the purine.
Palladium-Catalyzed Cross-Coupling: Most palladium-catalyzed couplings proceed through a common catalytic cycle. uwindsor.cayoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex.
Transmetalation (for Suzuki, etc.): The organic group from the nucleophilic partner (e.g., the organoboron reagent) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organometallic reagent.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For Buchwald-Hartwig amination, the cycle is similar, but instead of transmetalation, the amine coordinates to the Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido complex prior to reductive elimination.
Computational and Theoretical Investigations of 2 Methyl 5 Nitropyrimidine 4,6 Diamine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in exploring the potential interactions of 2-Methyl-5-nitropyrimidine-4,6-diamine with biological macromolecules. These computational techniques allow for the prediction of binding affinities and the stability of the ligand-protein complexes, providing insights into the compound's hypothetical mechanisms of action.
In the absence of experimentally determined protein-ligand complex structures for this compound, molecular docking studies have been employed to model its interactions with a range of hypothetical protein targets. Pyrimidine (B1678525) derivatives are known to interact with various enzymes, such as kinases and dihydrofolate reductase, making these protein families logical starting points for computational investigation. nih.gov
Docking simulations are typically performed using software like AutoDock or Glide, which predict the preferred orientation of the ligand when bound to a protein's active site. The results are often scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. For this compound, hypothetical docking studies against selected kinase targets have revealed potential binding modes. The diamino and nitro groups are frequently predicted to form key hydrogen bonds with amino acid residues in the active site, such as glutamic acid and aspartic acid, while the methyl group may engage in hydrophobic interactions.
A representative, hypothetical docking study of this compound against a kinase target is summarized in the table below.
| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Kinase A | -8.2 | GLU-85, LYS-23 | Hydrogen Bond |
| Kinase A | -8.2 | VAL-30, ILE-95 | Hydrophobic |
| Kinase B | -7.5 | ASP-145, ASN-102 | Hydrogen Bond |
| Kinase B | -7.5 | LEU-15, ALA-146 | Hydrophobic |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the assessment of its stability over time. Following docking, the most promising poses of this compound within a hypothetical protein active site are subjected to MD simulations. These simulations, often run for nanoseconds, track the movements of every atom in the system, providing insights into the flexibility of the ligand and the protein, and the persistence of key interactions.
Furthermore, MD simulations can highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a valuable tool for predicting the activity of unsynthesized analogues and for guiding the design of more potent compounds.
The first step in QSAR modeling involves the calculation of molecular descriptors for a set of this compound derivatives with known (or hypothetical) biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
By correlating these descriptors with the observed activity, a QSAR model can be developed. This model can then be used to predict the reactivity and potential interaction profiles of new, untested derivatives. For instance, a model might predict that increasing the electron-withdrawing nature of a substituent at a particular position on the pyrimidine ring could enhance its interaction with a target protein.
A validated QSAR model provides a set of design principles for the creation of novel analogues with improved activity. For example, if the model indicates that a smaller substituent at the 2-position and a more hydrophobic group at one of the amino positions lead to higher activity, this information can guide synthetic chemists in their efforts.
The following table presents a hypothetical QSAR model for a series of this compound derivatives against a hypothetical target.
| Descriptor | Coefficient | Importance |
| LogP | +0.45 | High |
| Molecular Weight | -0.15 | Medium |
| Dipole Moment | +0.25 | Medium |
| Surface Area of Amino Substituent | -0.30 | High |
This table presents hypothetical data for illustrative purposes.
This hypothetical model suggests that higher hydrophobicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight and a larger surface area of the amino substituent are detrimental. Such insights are invaluable for the rational design of new and more effective derivatives of this compound.
Applications of 2 Methyl 5 Nitropyrimidine 4,6 Diamine As a Synthetic Precursor and Scaffold
Role in the Synthesis of Biologically Active Pyrimidine (B1678525) Derivatives
The diaminonitropyrimidine scaffold is a fundamental component in the synthesis of numerous biologically active molecules. The amino groups can be selectively modified, and the nitro group can be reduced to an additional amine, providing multiple points for diversification to explore structure-activity relationships (SAR).
Precursor for Corticotropin-Releasing Factor Receptor Ligands
Research has identified 4,6-diamino-2-methyl-5-nitropyrimidines as key chemical intermediates in the synthesis of arylamino-fused pyrimidines, which act as antagonists for the corticotropin-releasing factor (CRF) receptor. nih.gov CRF and its type 1 receptor (CRF1R) are central to regulating the body's response to stress. nih.gov Over-activation of this system is linked to several neuropsychiatric disorders, making CRF1R antagonists valuable therapeutic candidates. researchgate.net
Small, non-peptide molecules are preferred for developing CRF1R antagonists due to their stability, cost-effectiveness, and better pharmacokinetic profiles compared to peptide-based drugs. researchgate.net The synthesis of these antagonists often involves the creation of unsymmetrical 4,6-diaminopyrimidines, where different amine groups are introduced sequentially. nih.gov
A common synthetic strategy starts with a precursor like 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). nih.govasianpubs.org This compound allows for the sequential displacement of the two chlorine atoms with different amines under varying reaction conditions to build the desired molecular complexity. nih.gov However, the dichloro intermediate is known to be highly hazardous. nih.gov A less hazardous alternative involves using the analogous 4,6-bis(tosylate) derivative, which undergoes the same nucleophilic aromatic substitution chemistry, allowing for the controlled, stepwise introduction of different nucleophiles to form the core structure of CRF receptor ligands. nih.gov
Building Block for Kinase Inhibitors and Antimetabolites
The pyrimidine-4,6-diamine scaffold is a critical structural motif in the design of various kinase inhibitors. researchgate.net Kinases are enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in diseases like cancer. mdpi.com Many kinase inhibitors are designed to mimic adenine (B156593), the core of ATP, and bind to the kinase's ATP-binding site. The diaminopyrimidine structure can effectively form hydrogen bonds with amino acid residues in the hinge region of kinases, making it an excellent scaffold for this purpose. clockss.org
Derivatives of pyrimidine-4,6-diamine have been designed and optimized as selective inhibitors for Janus kinase 3 (JAK3), an attractive target for treating autoimmune and inflammatory diseases. researchgate.net For instance, compound 11e from a study on pyrimidine-4,6-diamine derivatives demonstrated excellent JAK3 inhibitory activity with an IC₅₀ of 2.1 nM and high selectivity over other JAK kinases. researchgate.net
The synthesis of these inhibitors often begins with a substituted pyrimidine core. A related starting material, 2,4-dichloro-5-nitropyrimidine, is used to synthesize 2,4-diaminopyrimidine (B92962) derivatives that serve as scaffolds for kinase inhibitors targeting Aurora and Polo-like kinases. clockss.org The synthetic versatility of 2-Methyl-5-nitropyrimidine-4,6-diamine, particularly the ability to reduce the nitro group to a third amino function, provides an additional site for modification, allowing chemists to fine-tune the molecule's properties to achieve desired potency and selectivity against specific kinase targets.
Scaffold for Agrochemical or Material Science Compound Libraries
The pyrimidine core is not only prevalent in pharmaceuticals but also holds a significant position in the agrochemical industry. nih.gov Pyrimidine derivatives are known to possess potent fungicidal, herbicidal, and insecticidal properties. nih.govgrowingscience.comorientjchem.org Several commercial fungicides, such as cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine structure. nih.gov The compound 4,6-dihydroxy-5-nitropyrimidine, a related nitropyrimidine, serves as a precursor for various pesticides and herbicides. lookchem.com Given this precedent, this compound represents a valuable scaffold for creating libraries of novel agrochemicals to address the ongoing need for new pest control agents. nih.govnih.gov Its derivatives have also been explored as potential feed additives for agricultural animals. asianpubs.org
In the field of material science, pyrimidine-based compounds are used as building blocks for more complex molecules, including specialty polymers and coatings. nih.gov The multiple reactive sites on this compound (the two primary amines and the reducible nitro group) offer points for polymerization or for grafting onto other materials to impart specific properties. This makes it a potentially useful monomer or cross-linking agent in the development of advanced functional materials.
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of structurally related compounds, known as a library. growingscience.com The efficiency of this approach relies on versatile building blocks that allow for the systematic introduction of diversity.
High-Throughput Synthesis of Pyrimidine Analogues
This compound and its precursors are well-suited for high-throughput synthesis (HTS). The ability to perform sequential reactions on the pyrimidine core is a key advantage. For example, starting from 4,6-dichloro-2-methyl-5-nitropyrimidine, one amine can be introduced under mild conditions, followed by the addition of a second, different amine under more vigorous conditions to create a library of unsymmetrical diaminopyrimidines. nih.gov This stepwise approach allows for the systematic variation of substituents at the 4- and 6-positions, rapidly generating a large number of distinct analogues for screening. The development of less hazardous intermediates, such as tosylates, further facilitates the use of these scaffolds in automated and high-throughput synthetic platforms. nih.gov
Diversity-Oriented Synthesis (DOS) Strategies
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally complex and diverse small molecules, which is distinct from libraries where only the appendages on a single scaffold are varied. agropages.com The goal of DOS is to explore new regions of chemical space to identify novel biological probes or drug leads.
The this compound scaffold is an excellent starting point for DOS strategies. Its multiple functional groups can be used in a branching synthesis pathway to generate a variety of different molecular skeletons.
Potential DOS Pathways from the Diaminonitropyrimidine Core:
Intramolecular Cyclization: Following derivatization of the amino groups, intramolecular reactions can be triggered to form fused heterocyclic systems, such as purines or pteridines, which are themselves important biological scaffolds. nih.gov
Reduction and Annulation: The nitro group can be reduced to an amine, creating a triaminopyrimidine. This intermediate can then undergo condensation reactions with dicarbonyl compounds to form new, fused ring systems.
Multicomponent Reactions: The amino groups can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing skeletal diversity.
These strategies allow chemists to leverage a single, readily available starting material to produce a wide array of compounds with significant variations in their core structure, stereochemistry, and functional group presentation, which is the fundamental aim of Diversity-Oriented Synthesis. asianpubs.org
Utilization in Supramolecular Chemistry and Material Science Research
The molecular structure of this compound, featuring two amino groups, a nitro group, and heterocyclic nitrogen atoms, provides multiple sites for non-covalent interactions. These characteristics are actively explored in the design of novel materials and supramolecular assemblies.
Self-Assembly Driven by Hydrogen Bonding
The self-assembly of molecules into ordered, supramolecular structures is a cornerstone of materials science, relying on specific and directional non-covalent interactions. The this compound molecule is an excellent candidate for building such structures due to its distinct hydrogen bond donor (the two -NH₂ groups) and acceptor (the ring nitrogens and the oxygen atoms of the nitro group) sites.
Research on analogous 5-nitropyrimidine (B80762) compounds demonstrates the power of these interactions in directing crystal packing and forming extended networks. For instance, studies on related amino-nitropyrimidines show that molecules are often linked by a combination of N−H···N and N−H···O hydrogen bonds. nih.gov These interactions can lead to the formation of well-defined motifs, such as hydrogen-bonded sheets composed of alternating ring structures. nih.govresearchgate.net In the case of 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked to form sheets built from alternating R²₂(8) and R⁶₆(32) rings. nih.gov
Similarly, 5-Nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, a related structure, exhibits both intramolecular N−H···O hydrogen bonds and intermolecular three-centre C−H···(O)₂ hydrogen bonds that create centrosymmetric dimers. nih.gov These dimers are further organized into chains through π–π stacking interactions, illustrating a multi-layered supramolecular aggregation. nih.gov The interplay of hydrogen bonding and π-stacking is a critical factor in the formation of one-, two-, or three-dimensional supramolecular architectures in these systems. nih.gov The predictable patterns formed by such hydrogen bonds are crucial for designing materials with specific topologies.
Interactive Table: Hydrogen Bonding Patterns in Analogous Nitropyrimidine Compounds
| Compound | Hydrogen Bond Type(s) Observed | Supramolecular Structure | Reference |
| 2-amino-4,6-dimethoxy-5-nitropyrimidine | N−H···N, N−H···O | Forms hydrogen-bonded sheets built from alternating R²₂(8) and R⁶₆(32) rings. | nih.gov |
| 4-amino-2,6-dimethoxy-5-nitropyrimidine | N−H···N, C−H···O | Molecules form dimers via N−H···N bonds; these dimers are linked into sheets by C−H···O interactions and stacked via π-π interactions. | nih.gov |
| 5-Nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine | Intramolecular N−H···O; Intermolecular C−H···(O)₂ | Forms centrosymmetric dimers via C−H···(O)₂ bonds, which are then linked into π-stacked chains. | nih.gov |
Coordination Chemistry with Metal Centers
The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups in this compound make it an effective ligand for coordinating with metal ions. The field of coordination chemistry utilizes such ligands to create metal-organic complexes with diverse geometries and functionalities, including applications in catalysis, magnetism, and molecular sensing.
While direct studies on this compound are limited, the coordination behavior of similar pyrimidine-based ligands provides significant insight. For example, 4,6-diamino-5-hydroxy-pyrimidine-2-thione, which also possesses diamino groups on a pyrimidine core, acts as a bidentate chelate ligand. nih.gov It coordinates with a variety of metals—including Molybdenum (Mo), Tungsten (W), Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Rhenium (Re)—typically using a deprotonated hydroxyl oxygen and a nitrogen atom from an amino group as donors to form stable complexes. nih.gov These complexes exhibit various coordination geometries, such as octahedral and square planar. nih.gov
In other related systems, such as those involving quinoxalinyl-substituted imino nitroxide ligands coordinating with Nickel(II) and Zinc(II), the metal ions are often found in a distorted octahedral geometry. scirp.org The coordination sphere is typically formed by nitrogen atoms from the heterocyclic ligand and oxygen atoms from co-ligands. scirp.org The ability of pyrimidine derivatives to act as bidentate or bridging ligands allows for the construction of both mononuclear and polynuclear metal complexes. The electron-withdrawing nature of the 5-nitro group in this compound is expected to influence the electron density on the pyrimidine ring and the amino groups, thereby modulating the coordinating strength and the properties of the resulting metal complexes.
Interactive Table: Examples of Metal Complexes with Related Pyrimidine-Type Ligands
| Metal Ion | Ligand | Coordination Geometry | Key Structural Features | Reference |
| Ru(II) | 4,6-diamino-5-hydroxy-pyrimidine-2-thione (L) | Octahedral | Mononuclear complex with the formula [RuL₂(H₂O)₂]. The ligand acts as a bidentate chelate. | nih.gov |
| Pd(II) | 4,6-diamino-5-hydroxy-pyrimidine-2-thione (L) | Square Planar | Mononuclear complex with the formula [PdL₂]. | nih.gov |
| Ni(II) | 4'-quinoxalinyl-substituted imino nitroxide (IM-o-QN) | Distorted Octahedral | Mononuclear complex where the Ni(II) ion is coordinated to two nitrogen atoms from the ligand and four oxygen atoms from co-ligands. | scirp.org |
| Zn(II) | 4'-quinoxalinyl-substituted imino nitroxide (IM-o-QN) | Distorted Octahedral | Mononuclear complex with a structure similar to the Ni(II) analogue. | scirp.org |
Advanced Analytical Methodologies for 2 Methyl 5 Nitropyrimidine 4,6 Diamine in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool in chemical analysis, allowing for the separation of components within a mixture. For 2-Methyl-5-nitropyrimidine-4,6-diamine, various chromatographic techniques are employed to assess its purity and to quantify its presence in reaction mixtures or as a final product.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for analyzing pyrimidine (B1678525) derivatives. mdpi.com
Method development for this compound would focus on optimizing the separation of the main analyte from potential impurities, starting materials (e.g., 4,6-dichloro-2-methyl-5-nitropyrimidine), and side products. clockss.org The selection of a C18 column is a standard starting point due to its versatility. mdpi.commdpi.com The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or orthophosphoric acid to control the ionization state of the diamino groups) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. mdpi.com Detection is commonly achieved using a UV detector, set at a wavelength where the nitro-aromatic system exhibits strong absorbance.
A validated HPLC method allows for precise quantification of this compound and the detection of impurities at very low levels. google.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | ~275 nm and ~340 nm |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct GC analysis of this compound is challenging due to its low volatility and the presence of polar amino groups, which can lead to poor chromatographic performance. clockss.org
To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy. This process replaces the active hydrogens on the amino groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving peak shape. researchgate.net
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass information that aids in structural confirmation and identification of impurities.
Table 2: Representative GC-MS Method for Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Injector Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. clockss.org For instance, when synthesizing the target compound from a precursor like 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758), a TLC plate can be spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
The separation occurs on a plate coated with a stationary phase (typically silica (B1680970) gel), with a solvent system (mobile phase) chosen to provide good separation between the reactant and product spots. The difference in polarity between the chlorinated precursor and the diamino product allows for easy separation. The spots are visualized under UV light, where the UV-active pyrimidine ring allows for detection. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Table 3: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (e.g., 70:30 v/v) |
| Sample Application | Capillary spotting of starting material and reaction mixture |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |
| Visualization | UV lamp at 254 nm |
| Expected Result | Reactant (less polar) has a higher Rf; Product (more polar) has a lower Rf |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged or highly polar small molecules and offers advantages such as high efficiency, short analysis times, and minimal sample consumption.
For this compound, which has basic amino groups, CE analysis would be performed in an acidic buffer. In such a buffer (e.g., phosphate (B84403) or acetate at low pH), the amino groups become protonated, imparting a positive charge on the molecule. This allows it to migrate in the electric field towards the cathode. The separation of the target compound from impurities would be based on differences in their charge-to-size ratios. Method development would involve optimizing the buffer pH, concentration, and applied voltage to achieve the best resolution.
Table 4: Hypothetical Capillary Zone Electrophoresis (CZE) Method
| Parameter | Value |
|---|---|
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, e.g., 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 25 kV (positive polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm and 275 nm |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution. They provide a simple and rapid means for quantitative analysis, particularly for determining the concentration of a purified substance.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The presence of the nitropyrimidine chromophore in this compound makes it an ideal candidate for this technique. The Beer-Lambert law (A = εcl) forms the basis of quantification, where absorbance (A) is directly proportional to the concentration (c), the path length of the cuvette (l), and the molar absorptivity (ε), a constant specific to the compound at a given wavelength.
To determine the concentration of a solution of this compound, a UV-Vis spectrum is first recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the linear calibration curve.
Table 5: Example Data for UV-Vis Spectrophotometric Quantification
| Concentration (µg/mL) | Absorbance at λmax (~340 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.761 |
| Unknown Sample | 0.534 |
Based on the calibration curve, the concentration of the unknown sample would be calculated.
Fluorescence Spectroscopy for Detection
Fluorescence spectroscopy is a highly sensitive analytical technique used to detect and quantify substances based on their fluorescent properties. The application of this method for the detection of this compound is primarily dictated by the inherent photophysical characteristics of its molecular structure. While direct and extensive research on the fluorescence signature of this compound is not widely documented, an analysis of its structural components—the aminopyrimidine core and the nitro group—provides a strong basis for predicting its behavior.
Theoretical Fluorescence Properties
The core structure, a diaminopyrimidine, is related to compounds known to exhibit fluorescence. For instance, a study on 4,5-diaminopyrimidine (B145471), which lacks the 2-methyl and 5-nitro substituents, has shown that it is fluorescent. chemrxiv.org The fluorescence arises from the π-conjugated system of the pyrimidine ring, with the amino groups acting as auxochromes, enhancing the absorption and emission properties. Following excitation, the molecule transitions to an excited electronic state and subsequently relaxes to the ground state by emitting a photon. chemrxiv.org
However, the presence of a nitro group (-NO2) at the 5-position of the pyrimidine ring in this compound is expected to have a profound impact on its fluorescence. The nitro group is a strong electron-withdrawing group and is well-known to act as a fluorescence quencher. mdpi.comnih.gov This quenching effect occurs because the nitro group can introduce non-radiative decay pathways for the excited state, competing with fluorescence emission. nih.gov Mechanisms for this quenching can include intersystem crossing to a non-emissive triplet state or other de-excitation processes that dissipate the energy as heat rather than light.
Research on other nitrated heterocyclic compounds supports this expectation. For example, a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a pyridine (B92270) derivative also containing a nitro group, found that the compound does not emit fluorescence. researchgate.net Similarly, studies on other aminopyridines have noted that the introduction of certain functional groups can lead to fluorescence quenching. mdpi.com Therefore, it is highly probable that this compound is either non-fluorescent or exhibits very weak fluorescence, making direct detection by conventional fluorescence spectroscopy challenging.
Comparative Research Findings
To contextualize the potential fluorescence of the target compound, it is useful to examine the documented photophysical properties of a structurally similar, fluorescent compound, 4,5-diaminopyrimidine (4,5-DAPy). Research has detailed its steady-state emission properties in different solvents. chemrxiv.org
Interactive Data Table: Photophysical Properties of 4,5-Diaminopyrimidine
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| Acetonitrile | 292 | 362 | 0.08 |
| Aqueous Solution (pH 7.4) | 290 | 372 | 0.06 |
Data sourced from a study on the photophysical properties of pyrimidine derivatives. chemrxiv.org
The data clearly shows that the diaminopyrimidine core is fluorescent. chemrxiv.org The absorption maxima are in the UV range, with emission occurring in the near-UV to visible range. chemrxiv.org The quantum yields, while modest, are significant enough for detection. chemrxiv.org In contrast, the strong quenching effect of the nitro group on this compound would be expected to drastically reduce or eliminate the quantum yield, rendering it unsuitable for sensitive fluorescence-based detection methods that rely on the molecule's intrinsic emission.
Future Research Directions and Unexplored Avenues for 2 Methyl 5 Nitropyrimidine 4,6 Diamine
Exploration of New Synthetic Paradigms
The traditional synthesis of 4,6-diamino-2-methyl-5-nitropyrimidine and its precursors often involves hazardous reagents such as 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). clockss.org This intermediate is highly problematic to handle, necessitating the development of safer and more efficient synthetic strategies. Future research is poised to move beyond these conventional methods.
A promising alternative involves the use of 2-methyl-5-nitropyrimidine-4,6-bis(p-toluenesulfonate), or bis(tosylate), as a key intermediate. clockss.org This solid, high-melting-point compound is significantly less hazardous than its dichloride counterpart and demonstrates comparable reactivity for nucleophilic aromatic substitution. clockss.org Research focused on optimizing the synthesis of this bis(tosylate) reagent and expanding its application with a wider array of nucleophiles represents a major step forward.
Further exploration could delve into modern synthetic techniques that have been successfully applied to other pyrimidine (B1678525) systems. These include:
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields and safety, especially for nitration and chlorination reactions.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. rasayanjournal.co.in
Catalytic Methods: Investigating novel catalysts for C-N bond formation could provide milder and more selective routes to the diamine product, avoiding harsh reagents altogether.
The table below compares the traditional and a newer, safer approach.
| Feature | Traditional Method (Dichloride) | Emerging Paradigm (Bis(tosylate)) |
| Key Intermediate | 4,6-dichloro-2-methyl-5-nitropyrimidine | 2-methyl-5-nitropyrimidine-4,6-bis(p-toluenesulfonate) |
| Physical State | Not specified, but related compounds are volatile | Colorless, crystalline solid clockss.org |
| Handling Hazard | Highly hazardous to handle clockss.org | Significantly less hazardous, faint odor clockss.org |
| Reactivity | Good for sequential amine addition/elimination clockss.org | Undergoes the same sequential amine addition chemistry clockss.org |
| Byproducts | Generates chloride waste | Generates tosylate waste, which is potentially easier to handle/recycle |
Design and Synthesis of Advanced Functionalized Derivatives
The true potential of 2-Methyl-5-nitropyrimidine-4,6-diamine lies in its role as a scaffold for creating a diverse library of advanced derivatives. The ability to perform sequential nucleophilic substitutions on its precursors is critical for generating unsymmetrical 4,6-diamines, where the two amino groups are different. clockss.org This asymmetry is a key design element in medicinal chemistry for fine-tuning biological activity.
Future research should focus on:
Expanding the Nucleophile Scope: Systematically reacting the mono-substituted intermediate (e.g., 4-amino-6-chloro- or 4-amino-6-tosyloxy- derivatives) with a broad range of primary and secondary amines, anilines, and other nitrogen nucleophiles to create extensive libraries.
Introducing Diverse Functional Groups: Incorporating moieties that can alter solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability. This could involve using amino-alcohols, amino-esters, or amines bearing other heterocyclic rings.
Post-Synthetic Modification: Exploring reactions of the existing amino groups to further functionalize the molecule, opening another vector for structural diversification.
C-C Bond Forming Reactions: While less common for this specific scaffold, investigating modern cross-coupling reactions like the Suzuki-Miyaura coupling, which has been used on other dichloronitropyrimidines, could attach aryl or alkyl groups directly to the pyrimidine ring, creating an entirely new class of derivatives. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions
While this compound derivatives have been investigated as potential cardiotonic and diuretic agents, and as intermediates for corticotropin-releasing factor antagonists, a deep mechanistic understanding of their biological interactions is largely unexplored. clockss.org The pyrimidine core is a well-established pharmacophore found in numerous drugs and biologically active molecules. mdpi.com
Prospective research in this area should include:
Target Identification and Validation: Employing chemoproteomics and other target discovery platforms to identify the specific proteins or biological pathways that derivatives of this scaffold interact with.
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their protein targets. This would provide invaluable insight into the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that drive binding and activity, paving the way for rational drug design.
Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of analogues, as described in section 9.2, and testing them in robust biological assays to build a comprehensive understanding of how specific structural changes affect potency and selectivity.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to understand their drug-like potential and guide further optimization.
Potential in Advanced Materials and Nanoscience
The unique electronic and structural features of this compound suggest its potential utility beyond medicine, in the realms of materials science and nanoscience. This is a completely unexplored avenue. The combination of an electron-deficient pyrimidine ring, a strong electron-withdrawing nitro group, and electron-donating amino groups creates a highly polarized "push-pull" system.
Future research could investigate its potential in:
Organic Electronics: The push-pull nature of the molecule could give rise to interesting optical and electronic properties, such as non-linear optical (NLO) behavior, making it a candidate for incorporation into electro-optic materials.
Supramolecular Chemistry: The two primary amine groups and the nitro group are excellent hydrogen bond donors and acceptors. This functionality could be exploited to design self-assembling systems, such as liquid crystals, gels, or crystalline co-polymers with specific architectures.
Energetic Materials: Nitro-substituted aromatic and heterocyclic compounds are foundational to many energetic materials. While its sensitivity and performance are unknown, the compound could be investigated as a component in novel explosive or propellant formulations.
Nanoscience: The molecule could serve as a functional ligand for passivating semiconductor quantum dots or metal nanoparticles, with the pyrimidine core providing a stable anchoring point and the functional groups tuning the nanoparticle's surface properties.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Theoretical)
The discovery and optimization of novel drugs based on the this compound scaffold could be dramatically accelerated by integrating artificial intelligence (AI) and machine learning (ML). premierscience.comnih.gov AI excels at analyzing vast, complex datasets to identify patterns that are not apparent to human researchers. mdpi.com
Theoretical future applications include:
De Novo Drug Design: Using generative AI models, trained on massive libraries of known molecules and their properties, to design novel derivatives of the pyrimidine scaffold with a high probability of being active against a specific biological target. elsevier.com
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce wasted effort. elsevier.com
ADME/Tox Prediction: Employing ML algorithms to forecast the pharmacokinetic and toxicity profiles of new derivatives, helping to identify and eliminate compounds with poor drug-like properties early in the discovery process. mdpi.comelsevier.com
Synthesis Planning: Utilizing AI to devise the most efficient and cost-effective synthetic routes to complex target molecules based on the pyrimidine core, potentially identifying novel reaction pathways. elsevier.com A recent study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showcased how AI-powered screening could successfully identify potent inhibitors, validating this approach for pyrimidine-based scaffolds. nih.gov
| AI/ML Application | Objective | Required Data Input | Potential Outcome |
| Generative Design | Create novel derivatives with desired properties. | Target protein structure, known active molecules. | Virtual library of new, optimized compounds. elsevier.com |
| QSAR Modeling | Predict biological activity from chemical structure. | A dataset of synthesized analogues and their measured activities. | Prioritization of synthetic targets. elsevier.com |
| ADME/Tox Prediction | Forecast drug-like properties and potential toxicity. | Chemical structure, experimental ADME/Tox data. | Early deselection of candidates with poor profiles. mdpi.com |
| Retrosynthesis | Plan optimal synthetic routes. | Target molecule structure, known chemical reactions. | Efficient, high-yield synthesis pathways. elsevier.com |
Sustainability and Green Chemistry in Production and Application
Advancing the production and use of this compound and its derivatives must align with the principles of green chemistry. The goal is to minimize environmental impact and improve safety. rasayanjournal.co.in
Key future research directions include:
Safer Reagents and Pathways: As mentioned, moving away from hazardous chlorinated intermediates to safer alternatives like tosylates is a prime example. clockss.org Further research into solid-supported reagents or catalytic systems would continue this trend.
Solvent Reduction and Replacement: Many current syntheses use volatile organic solvents. nih.gov Future work should focus on using greener solvents like water, ionic liquids, or even solvent-free conditions (e.g., ball milling), which have been effective for other pyrimidine syntheses. rasayanjournal.co.inrsc.org
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. This includes developing catalytic cycles that minimize the use of stoichiometric reagents.
Energy Efficiency: Employing methods like microwave or ultrasound irradiation that can reduce reaction times and consequently lower energy consumption compared to conventional heating. rasayanjournal.co.in
Renewable Feedstocks: While a long-term goal, exploring biosynthetic pathways or starting from biomass-derived platform chemicals could represent the ultimate step in sustainable production. hse.rursc.org
Cross-Disciplinary Research Collaborations
Unlocking the multifaceted potential of this compound is not a task for a single field. It necessitates robust collaborations between experts from various disciplines.
Future progress will be driven by partnerships between:
Synthetic Organic Chemists to develop new reactions and build libraries of derivatives. clockss.org
Computational Chemists and Data Scientists to apply AI/ML models for design and prediction. mdpi.comelsevier.com
Pharmacologists and Cell Biologists to perform biological screening and elucidate mechanisms of action.
Structural Biologists to determine how these molecules interact with their targets at an atomic level.
Materials Scientists and Physicists to investigate and harness the potential non-biological properties of these compounds.
Chemical Engineers to scale up sustainable and safe manufacturing processes.
Such collaborative efforts will ensure that the journey from fundamental chemical research to tangible applications in medicine, technology, and beyond is both rapid and comprehensive.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with ammonia under controlled temperatures (e.g., 60–80°C), followed by nitration at the 5-position using HNO₃/H₂SO₄. Yields vary with stoichiometry and reaction time; for example, substituting with benzylamine derivatives achieved 68–95% yields depending on substituent bulkiness and temperature . Optimization should include monitoring by TLC and HPLC to track intermediate formation.
Q. What standard analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substituent positions, with characteristic peaks for methyl groups (~δ 2.5 ppm) and aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ = 170.12), while IR spectroscopy identifies nitro (∼1520 cm⁻¹) and amine (∼3350 cm⁻¹) functional groups. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust. Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation. In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian16) optimize transition states and evaluate activation energies for substituent effects. Solvent polarity (e.g., DMF vs. THF) and steric hindrance from the methyl group significantly influence reaction pathways. Molecular docking can further predict binding affinities in biological targets .
Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Recrystallize the compound in solvents like ethanol/water mixtures to isolate pure phases. Validate via X-ray crystallography and differential scanning calorimetry (DSC). Cross-reference NMR data with synthetic intermediates to confirm regioselectivity .
Q. How do N4 and N6 substituents modulate the biological activity of this compound derivatives?
- Methodological Answer : Substituents like 4-chlorobenzyl or isobutyl groups enhance kinase inhibition (e.g., EGFR or JAK3) by improving hydrophobic interactions in the ATP-binding pocket. Structure-Activity Relationship (SAR) studies involve synthesizing analogs with systematic substituent variations and testing in vitro using kinase assays (IC₅₀) and cellular proliferation models (e.g., NSCLC cell lines) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., nitro group reduction to amine). Stability is highest in neutral, anhydrous conditions; acidic/basic environments promote hydrolysis of the pyrimidine ring .
Q. How can regioselective functionalization of the pyrimidine ring be achieved for targeted drug design?
- Methodological Answer : Use directing groups (e.g., nitro at C5) to control electrophilic substitution. For C4/C6 amination, employ Buchwald-Hartwig coupling with Pd catalysts. For C2 methylation, optimize Friedel-Crafts alkylation with MeI and AlCl₃. Confirm regiochemistry via NOESY NMR or single-crystal XRD .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
